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Methicillin sodium - 132-92-3

Methicillin sodium

Catalog Number: EVT-253600
CAS Number: 132-92-3
Molecular Formula: C17H20N2NaO6S
Molecular Weight: 403.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Methicillin Sodium is a semisynthetic β-lactam antibiotic [, ]. It belongs to the penicillinase-resistant penicillin class, specifically designed to combat infections caused by penicillinase-producing bacteria, particularly Staphylococcus aureus [, ]. In scientific research, Methicillin Sodium serves as a crucial tool for studying bacterial resistance mechanisms, evaluating antibiotic efficacy, and investigating the interactions between antibiotics and biological systems [, , , , , , , , , , , , , , ].

Future Directions
  • Combating Methicillin Resistance: The ongoing challenge of MRSA necessitates the development of novel therapeutic strategies, including the identification of new drug targets and the development of alternative antibiotics or antibiotic adjuvants that can overcome resistance mechanisms [, ].

  • Understanding the Microbiome: Future research could explore the impact of Methicillin Sodium on the human microbiome and its potential implications for health and disease [, ].

  • Developing Precision Medicine Approaches: Personalized medicine approaches could be explored to optimize Methicillin Sodium therapy based on individual patient factors, such as genetic makeup and microbiome composition [, ].

Nafcillin Sodium

  • Relevance: Nafcillin sodium is structurally related to methicillin sodium and shares its resistance to breakdown by bacterial enzymes called penicillinases. [] Both are used to treat staphylococcal infections, but nafcillin has been associated with a lower incidence of urologic toxicity compared to methicillin. []

Oxacillin Sodium

  • Relevance: Oxacillin sodium is structurally similar to methicillin sodium and is also resistant to breakdown by penicillinases. [] It is often used as a clinical substitute for methicillin sodium. []

Cephalothin Sodium

  • Relevance: Cephalothin sodium, while structurally different from methicillin sodium, shares a similar mechanism of action, targeting bacterial cell wall synthesis. [, ] It has been used as an alternative treatment option for certain staphylococcal infections. []

Vancomycin Hydrochloride

  • Relevance: Vancomycin hydrochloride is often used as an alternative to methicillin sodium for treating staphylococcal infections, particularly in cases where the bacteria are resistant to methicillin. [, , , ] This is especially important for treating serious infections like endocarditis where methicillin or other penicillins are ineffective. []

Gentamicin Sulfate

  • Relevance: While structurally and mechanistically distinct from methicillin sodium, gentamicin sulfate is often used in combination with methicillin or other penicillins to treat serious staphylococcal infections like endocarditis. [, , ] This combination can enhance the bactericidal effect compared to methicillin alone. [, ]

Ampicillin Sodium

  • Relevance: Ampicillin sodium is structurally related to methicillin sodium but has a wider spectrum of activity. [] It is often used in situations where a broader-spectrum antibiotic is required.

Carbenicillin Disodium

  • Relevance: Carbenicillin disodium is structurally similar to methicillin sodium but has an extended spectrum of activity. [] It is typically used for infections caused by susceptible Gram-negative bacteria.

Cloxacillin Sodium Monohydrate

  • Relevance: Cloxacillin sodium monohydrate belongs to the same class of antibiotics as methicillin sodium and shares its resistance to penicillinases. [] It is used to treat a similar range of bacterial infections.

Dicloxacillin Sodium Monohydrate

  • Relevance: Dicloxacillin sodium monohydrate is another member of the penicillinase-resistant penicillin class, like methicillin sodium. [] It is often used for similar clinical indications.
Source and Classification

Methicillin sodium is derived from penicillin and is classified as a beta-lactam antibiotic. It functions by inhibiting bacterial cell wall synthesis, which is crucial for bacterial growth and survival. The compound is typically administered intravenously due to its poor oral bioavailability.

Synthesis Analysis

Methods and Technical Details

The synthesis of methicillin sodium involves several steps starting from the basic penicillin structure. The process typically includes:

  1. Acylation: The penicillin nucleus undergoes acylation with 2,6-dimethoxybenzoyl chloride to form methicillin.
  2. Sodium Salification: The resulting methicillin is then converted into its sodium salt form by reacting it with sodium hydroxide or sodium carbonate.

This method ensures the stability and solubility of methicillin, making it suitable for intravenous administration. The purity of the final product is often confirmed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.

Molecular Structure Analysis

Structure and Data

Methicillin sodium has a molecular formula of C16_{16}H19_{19}N2_2O5_5SNa, with a molecular weight of approximately 348.4 g/mol. Its structure features:

  • A beta-lactam ring
  • A thiazolidine ring
  • An aromatic side chain

The presence of the aromatic group contributes to its resistance against beta-lactamase enzymes, enhancing its efficacy against resistant strains.

Chemical Reactions Analysis

Reactions and Technical Details

Methicillin sodium undergoes various chemical reactions, primarily involving hydrolysis in aqueous solutions. Under acidic or basic conditions, it can break down into penicilloic acid derivatives, which are inactive against bacteria. Additionally, methicillin can react with other compounds to form derivatives that may enhance its antibacterial properties or reduce toxicity.

Mechanism of Action

Process and Data

Methicillin sodium exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located in the bacterial cell membrane. This binding inhibits the transpeptidation enzyme necessary for cross-linking peptidoglycan layers in the bacterial cell wall. As a result, the integrity of the cell wall is compromised, leading to cell lysis and death of susceptible bacteria.

Research indicates that methicillin's effectiveness can be influenced by factors such as bacterial resistance mechanisms, including changes in PBP structure or expression levels.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in water and slightly soluble in alcohol
  • Melting Point: Approximately 160-165 °C

Chemical Properties

  • pH: Typically around 6-8 for an aqueous solution
  • Stability: Sensitive to heat and light; should be stored in a cool, dark place
  • Decomposition: Hydrolyzes in acidic or basic conditions, leading to loss of antibacterial activity.
Applications

Scientific Uses

Methicillin sodium is primarily used in clinical settings for:

  • Treating infections caused by methicillin-sensitive Staphylococcus aureus (MSSA).
  • Serving as a reference standard in microbiological susceptibility testing.
  • Investigating mechanisms of antibiotic resistance in research laboratories.

In addition to its therapeutic applications, methicillin sodium plays a significant role in studies related to antibiotic resistance mechanisms, particularly concerning methicillin-resistant Staphylococcus aureus (MRSA). Its use has been critical in understanding how bacteria adapt to evade antibiotic action, leading to new strategies for combating resistant infections.

Historical Development and Contextual Significance in Antibiotic Research

Discovery and Early Clinical Adoption of Methicillin Sodium

Methicillin sodium (C₁₇H₂₀N₂O₆S), a semisynthetic penicillin derivative, was developed by the Beecham Research Laboratories in 1959 and introduced clinically in 1960 as a direct response to the growing crisis of penicillin-resistant Staphylococcus aureus infections [1] [7]. Its discovery marked a pivotal strategic shift in antibiotic design: the intentional engineering of β-lactamase (penicillinase) resistance through steric hindrance. The key structural innovation was the incorporation of ortho-dimethoxy groups on the phenylacetyl side chain attached to the 6-aminopenicillanic acid core. These bulky methoxy groups physically obstructed access of staphylococcal β-lactamase enzymes to the critical β-lactam ring, preventing hydrolytic inactivation [1] [4]. This design principle—modifying side chains to shield the β-lactam core—became a blueprint for future penicillin development.

Methicillin’s introduction provided an urgently needed therapeutic option during a period when penicillin-resistant S. aureus infections were causing significant mortality. Unlike earlier penicillins, methicillin retained potent activity against strains producing penicillinase, making it a frontline agent for severe staphylococcal infections like bacteremia, endocarditis, and pneumonia in the early 1960s [1] [9]. However, its clinical utility was hampered by pharmacological limitations: it required parenteral administration due to poor oral bioavailability, and it exhibited relatively weak antibacterial activity compared to penicillin G against susceptible strains. Furthermore, its instability in acidic solutions necessitated strict storage and handling protocols [7].

Table 1: Key Structural Features and Properties of Early Anti-Staphylococcal β-Lactams

AntibioticIntroduction YearCore Structural FeaturePrimary Resistance Mechanism AddressedAdministration Route
Penicillin G1940sBenzyl side chainNoneIV, IM
Methicillin19602,6-Dimethoxyphenyl side chainStaphylococcal β-lactamase (Penicillinase)IV, IM
Oxacillin19625-Methyl-3-phenylisoxazolyl side chainStaphylococcal β-lactamaseIV, IM, Oral
Nafcillin1960s2-Ethoxy-1-naphthyl side chainStaphylococcal β-lactamaseIV, IM

Role in Addressing Penicillinase-Mediated Resistance in Staphylococcus aureus

Methicillin sodium’s primary significance stemmed from its ability to circumvent the dominant resistance mechanism of the era: enzymatic destruction by penicillinase. This enzyme, commonly encoded by the plasmid-borne blaZ gene in S. aureus, hydrolyzes the β-lactam ring of penicillin and related antibiotics, rendering them ineffective [1] [3]. Methicillin’s sterically hindered structure prevented this hydrolysis, allowing it to bind to its essential targets, the Penicillin-Binding Proteins (PBPs), and inhibit bacterial cell wall synthesis. Consequently, it became a critical therapeutic weapon against penicillinase-producing S. aureus (PP-SA) strains that had rendered penicillin G obsolete for staphylococcal infections in many settings [1] [9].

However, methicillin’s triumph was short-lived. Within one year of its clinical introduction (1961), the first isolates of Staphylococcus aureus resistant to methicillin were reported in the UK [1] [7] [9]. This resistance, now known as methicillin-resistant Staphylococcus aureus (MRSA), was fundamentally different from penicillinase-mediated resistance. It arose not through enzymatic destruction, but through the acquisition of an entirely novel, low-affinity penicillin-binding protein, PBP2a (also called PBP2'), encoded by the chromosomal mecA gene (later found to be located on a mobile genetic element called Staphylococcal Cassette Chromosome mec or SCCmec) [3] [5]. PBP2a possesses transpeptidase activity essential for peptidoglycan cross-linking but exhibits a dramatically reduced binding affinity for virtually all β-lactam antibiotics, including methicillin. In the presence of β-lactams, which inhibit the native high-affinity PBPs, PBP2a can take over the cell wall synthesis function, allowing the bacterium to survive [3]. This mechanism represented a paradigm shift in β-lactam resistance, moving from antibiotic inactivation to target modification.

The emergence and relentless global spread of MRSA rendered methicillin therapeutically ineffective against these strains and defined a new category of multidrug-resistant pathogens. Crucially, MRSA resistance is not limited to methicillin itself but extends to all β-lactam antibiotics (penicillins, cephalosporins, carbapenems), except the latest generation cephalosporins like ceftaroline and ceftobiprole specifically designed to bind PBP2a [3] [5]. MRSA rapidly became a leading cause of nosocomial infections worldwide, associated with significantly higher morbidity, mortality, and healthcare costs compared to infections caused by methicillin-susceptible S. aureus (MSSA) [2] [3].

Figure 1: Timeline of Key Events in β-Lactam Resistance in S. aureus

1940s: Penicillin G introduced → High efficacy against S. aureus.1940s (Late): Emergence of Penicillinase (β-lactamase)-producing S. aureus (PP-SA) → Penicillin G resistance.1959: Methicillin sodium developed → Designed to resist β-lactamase.1960: Methicillin introduced clinically → Effective against PP-SA.1961: First MRSA isolates detected → Resistance via PBP2a (mecA gene).1980s+: Global dissemination of HA-MRSA and later CA-MRSA.Present: MRSA a major global health threat; Methicillin obsolete as therapy, critical as diagnostic tool.

Transition from Therapeutic Agent to Laboratory Tool in Antimicrobial Resistance Studies

Due to the rapid emergence of MRSA, the inherent pharmacological drawbacks of methicillin (instability, need for parenteral administration, risk of interstitial nephritis), and the subsequent development of more stable and better-tolerated penicillinase-resistant penicillins (e.g., oxacillin, flucloxacillin, dicloxacillin), methicillin sodium was largely withdrawn from therapeutic use by the late 20th century [1] [7]. Its clinical role was supplanted by these successors, which offered similar β-lactamase stability but improved pharmacological profiles.

Methicillin’s legacy, however, shifted decisively from the clinic to the microbiology laboratory. It became the defining agent for detecting and classifying a critical resistance phenotype in S. aureus. For decades, phenotypic detection of MRSA relied on testing susceptibility to methicillin. This involved specialized techniques:

  • Agar Screening: Using Mueller-Hinton agar supplemented with 4-6% NaCl and containing oxacillin (typically 6 μg/mL) or methicillin. Growth after 24 hours incubation at 30-35°C indicated MRSA [5]. The high salt concentration enhances the expression of the mecA-encoded resistance mechanism in potentially heterogeneous populations.
  • Broth or Agar Dilution MIC Testing: Determining the Minimum Inhibitory Concentration (MIC) of methicillin or oxacillin. An MIC ≥ 4 μg/mL for oxacillin (or historically ≥ 8-16 μg/mL for methicillin) defined MRSA [2] [5] [7]. This method provided a quantitative measure of resistance.
  • Cefoxitin Disk Diffusion: Recognizing the technical challenges and variable expression of methicillin resistance, cefoxitin (a cephamycin) emerged as a superior surrogate marker. Cefoxitin is a strong inducer of the mecA regulatory system and more accurately predicts the presence of the mecA gene or its variants. A zone diameter of ≤ 21 mm around a 30 μg cefoxitin disk correlates strongly with MRSA [5] [6].

The term "Methicillin-Resistant Staphylococcus aureus" (MRSA) persisted as the universal descriptor for strains resistant to all β-lactam antibiotics due to the PBP2a mechanism, even after methicillin itself was no longer used [1] [7]. This nomenclature underscores methicillin’s historical role in identifying this critical resistance phenotype.

The advent of molecular diagnostics further cemented methicillin’s role as a conceptual benchmark, while moving detection beyond phenotypic methods targeting the drug itself. PCR-based assays detecting the presence of the mecA gene (or its variants like mecC) became the gold standard for confirming MRSA [5] [7]. These tests directly identify the genetic determinant of resistance, offering higher sensitivity and specificity, and faster turnaround times compared to traditional culture-based methods relying on methicillin or oxacillin susceptibility testing. Consequently, while methicillin itself is no longer tested routinely in most clinical laboratories, its name remains inextricably linked to the resistance it was instrumental in defining and detecting.

Table 2: Evolution of MRSA Detection Methods Utilizing Methicillin or its Surrogates

MethodPrincipleKey Agent(s)Interpretation of MRSACurrent Status
Methicillin Agar ScreeningGrowth on agar with high salt + methicillin/oxacillin indicates resistanceMethicillin (or Oxacillin), NaClGrowth = MRSALargely historical
Oxacillin MIC TestQuantitative measure of resistance levelOxacillinMIC ≥ 4 µg/mL = MRSAReference standard, less routine
Cefoxitin Disk DiffusionSurrogate test; cefoxitin induces mecA expression better than oxacillinCefoxitin disk (30 µg)Zone ≤ 21 mm = MRSAPrimary phenotypic method (CLSI/EUCAST)
mecA/mecC PCRDirect detection of the genetic determinant encoding PBP2aDNA primers specific for mecA/mecCPresence of mecA/mecC gene = MRSAGold standard, increasingly used
PBP2a Latex AgglutinationDetection of the PBP2a protein expressed in MRSALatex beads coated with anti-PBP2a AbAgglutination = MRSARapid confirmatory test

Properties

CAS Number

132-92-3

Product Name

Methicillin sodium

IUPAC Name

(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Molecular Formula

C17H20N2NaO6S

Molecular Weight

403.4 g/mol

InChI

InChI=1S/C17H20N2O6S.Na/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4;/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23);/t11-,12+,15-;/m1./s1

InChI Key

YPDBCTZTLGGIMN-UMLIZJHQSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)[O-])C

Synonyms

Dimethoxyphenyl Penicillin
Methicillin
Methicillin Hydrate, Monosodium Salt
Methicillin Monohydrate, Monosodium Salt
Methicillin Sodium
Meticillin
Metin
Penicillin, Dimethoxyphenyl
Staphcillin

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)O)C.[Na]

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)O)C.[Na]

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